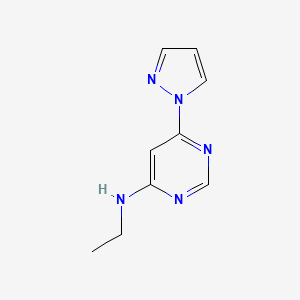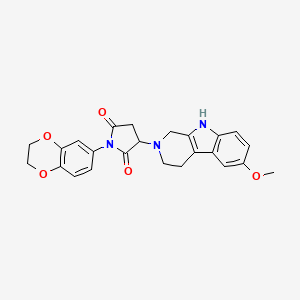
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide is a chemical compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory activities . The compound is also recognized for its industrial applications, particularly as an antioxidant in rubber technologies and in the preservation of animal nutriments and vegetable oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide typically involves the condensation of aniline with acetone in the presence of a catalyst. Metal-exchanged tungstophosphoric acid supported on γ-Al2O3 has been shown to be an effective catalyst for this reaction . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalytic processes to ensure scalability and cost-effectiveness. The use of microwave-assisted hydrothermal methods has been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound may also interact with specific enzymes and receptors involved in inflammatory and metabolic pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): Known for its antioxidant properties and industrial applications.
Poly(1,2-dihydro-2,2,4-trimethylquinoline): Used as an antioxidant in rubber and plastic industries.
Uniqueness: 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide stands out due to its unique combination of pharmacological and industrial applications. Its ability to undergo various chemical reactions and its effectiveness as an antioxidant make it a versatile compound in both research and industry.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-8-carbohydrazide |
InChI |
InChI=1S/C13H17N3O/c1-8-7-13(2,3)15-11-9(8)5-4-6-10(11)12(17)16-14/h4-7,15H,14H2,1-3H3,(H,16,17) |
InChI Key |
XPVYIOIXOGVOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)NN)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11189274.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11189280.png)
![5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11189287.png)

![4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B11189299.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11189301.png)
![N-cyclohexyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11189306.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11189315.png)

![N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B11189321.png)
![9-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11189326.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11189335.png)
